4'-Trifluoromethoxy-biphenyl-4-carbaldehyde CAS number
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde CAS number
An In-depth Technical Guide to 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde
Introduction: A Key Intermediate in Modern Chemistry
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde is a highly functionalized aromatic compound that serves as a critical building block in diverse fields of chemical research and development. Its structure, featuring a biphenyl scaffold substituted with a reactive carbaldehyde group and an electron-withdrawing trifluoromethoxy group, makes it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The biphenyl framework is a prevalent motif in many functional molecules, including liquid crystals and therapeutic agents.[4][5] The inclusion of the trifluoromethoxy (-OCF₃) group is particularly significant; it enhances metabolic stability and lipophilicity, properties that are highly desirable in drug design to improve a molecule's pharmacokinetic profile.[6][7] This guide provides a comprehensive overview of its properties, synthesis, and applications for researchers and drug development professionals.
Physicochemical Properties
The fundamental properties of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde are summarized below. These characteristics are essential for designing synthetic routes and for its application in materials science.
| Property | Value | Reference |
| CAS Number | 398156-35-9 | [8] |
| Molecular Formula | C₁₄H₉F₃O₂ | [8] |
| Molecular Weight | 266.22 g/mol | [8] |
| Predicted Boiling Point | 326.1 ± 42.0 °C | [8] |
| Predicted Density | 1.287 ± 0.06 g/cm³ | [8] |
| Synonyms | 4-[4-(trifluoromethoxy)phenyl]benzaldehyde, [1,1'-Biphenyl]-4-carboxaldehyde, 4'-(trifluoromethoxy)- | [8] |
Synthesis: The Power of Palladium-Catalyzed Cross-Coupling
The most efficient and widely adopted method for constructing the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[4][5] This Nobel Prize-winning reaction provides a robust and versatile tool for forming carbon-carbon bonds between aromatic rings under relatively mild conditions with high functional group tolerance.[4][5][9]
Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle
The synthesis proceeds via a palladium-catalyzed cycle involving an aryl halide and an arylboronic acid. In this case, the coupling occurs between 4-bromobenzaldehyde and (4-(trifluoromethoxy)phenyl)boronic acid. The mechanism involves three key steps:
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Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (4-bromobenzaldehyde), forming a Pd(II) complex.[10]
-
Transmetalation: The boronic acid derivative, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two aryl groups on the palladium complex are coupled, forming the biphenyl C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[10]
Detailed Experimental Protocol for Synthesis
This protocol outlines a reliable method for synthesizing 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde. It is adapted from established Suzuki coupling procedures.[4][9][11]
Materials and Reagents:
-
4-Bromobenzaldehyde
-
(4-(Trifluoromethoxy)phenyl)boronic acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)
-
Toluene or Ethylene Glycol Dimethyl Ether (DME)
-
Deionized Water
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexanes and Ethyl Acetate (for eluent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-bromobenzaldehyde (1.0 eq), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 eq), Palladium(II) acetate (0.02 eq), and triphenylphosphine (0.04 eq).
-
Solvent and Base Addition: Purge the flask with an inert gas (Nitrogen or Argon). Add the organic solvent (e.g., Toluene, 10 mL per mmol of halide) and an aqueous solution of potassium carbonate (2M, 2.0 eq).
-
Reaction Execution: Heat the mixture to reflux (typically 80-110°C) with vigorous stirring.[11] Monitor the reaction's progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like dichloromethane or ethyl acetate.
-
Purification (Initial): Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification (Final): Purify the crude solid by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to isolate the pure 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde.[4][9]
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Core Applications in Research and Development
The unique structural features of 4'-Trifluoromethoxy-biphenyl-4-carbaldehyde make it a versatile intermediate with significant applications.
-
Medicinal Chemistry and Drug Discovery: It serves as a foundational scaffold for synthesizing novel therapeutic agents.[1][6] The aldehyde group is a versatile handle for further chemical modifications, such as reductive amination or oxidation, while the trifluoromethoxy-biphenyl core can be optimized to interact with biological targets. Its derivatives are explored for a range of potential treatments.
-
Materials Science: This compound is used in the development of advanced materials.[2] The rigid biphenyl structure is a common component in liquid crystal displays. The trifluoromethoxy group can impart desirable properties such as thermal stability and chemical resistance to polymers and coatings.[1][6]
-
Agrochemicals: Similar to its role in pharmaceuticals, it is an intermediate in the synthesis of modern pesticides and herbicides, where the fluorinated group can enhance bioactivity and environmental persistence.[1][3]
-
Fluorinated Compounds Synthesis: It is a key player in the production of complex fluorinated molecules. The trifluoromethoxy group is known to significantly alter a molecule's electronic properties and bio-availability, making it a substituent of high interest.[2][7]
Conclusion
4'-Trifluoromethoxy-biphenyl-4-carbaldehyde stands out as a high-value chemical intermediate. Its efficient synthesis via the robust Suzuki-Miyaura cross-coupling reaction, combined with the advantageous properties conferred by its trifluoromethoxy group, ensures its continued importance in the innovation pipelines of the pharmaceutical, agrochemical, and materials science industries. This guide provides the foundational knowledge for researchers to effectively utilize this compound in their synthetic and developmental endeavors.
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Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow. [Link]
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